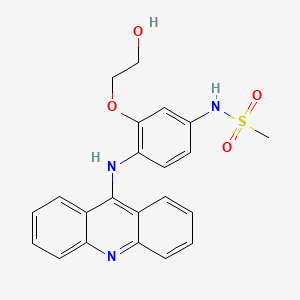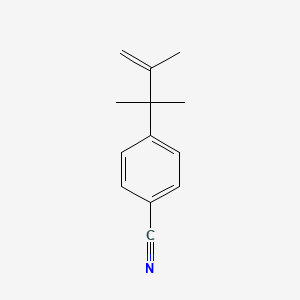![molecular formula C10H16O2 B14430590 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane CAS No. 79033-02-6](/img/structure/B14430590.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spiro structure. This compound is characterized by a spirocyclic framework that includes a dioxane ring fused to a nonane ring. The presence of a methylidene group at the third position and two dimethyl groups at the second position adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane can be achieved through various methods. One common approach involves the condensation of aliphatic compounds and lactones. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can yield the desired spiroketal structure . Another method involves the use of aliphatic γ,γ’-dihydroxy ketones, which are refluxed with potassium carbonate solution to form the spiroketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and substituted spiroketals, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spiro structure but lacks the methylidene group.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Contains additional methyl groups and a double bond in the spiro ring.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79033-02-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H16O2/c1-8-9(2,3)12-10(11-8)6-4-5-7-10/h1,4-7H2,2-3H3 |
Clave InChI |
ZECGPUBSFOMLIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)OC2(O1)CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




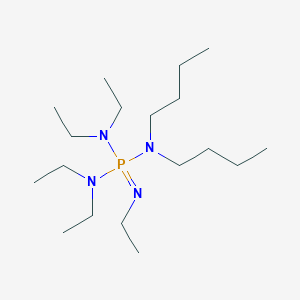
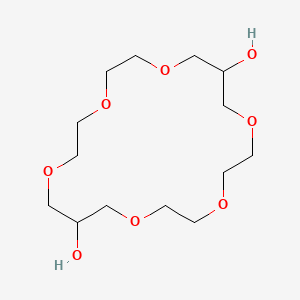
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
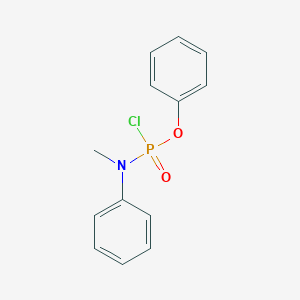
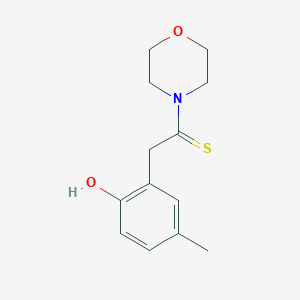
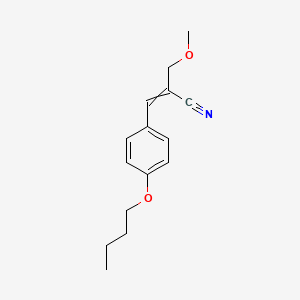
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
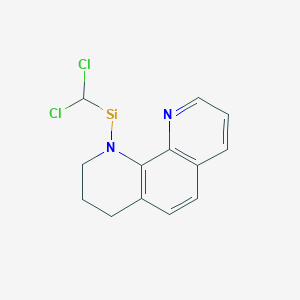
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
